molecular formula C8H5BrFN B1346428 7-bromo-6-fluoro-1H-indole CAS No. 1000339-62-7

7-bromo-6-fluoro-1H-indole

Cat. No. B1346428
M. Wt: 214.03 g/mol
InChI Key: REKZBQHRHZATLM-UHFFFAOYSA-N
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Description

7-bromo-6-fluoro-1H-indole is a chemical compound with the CAS Number: 1000339-62-7 . It has a molecular weight of 214.04 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of 7-bromo-6-fluoro-1H-indole involves the reaction of 2-bromo-3-fluoro-1-nitrobenzene with 1 M vinylmagnesium bromide in tetrahydrofuran at temperatures ranging from -78 to 20℃ . The reaction mixture is then poured into a saturated NH4Cl solution, and the organic phase is separated by extraction with EtOAc .


Molecular Structure Analysis

The molecular structure of 7-bromo-6-fluoro-1H-indole consists of a benzene ring fused with a pyrrole ring, with bromine and fluorine substituents at the 7 and 6 positions, respectively . The InChI code for this compound is 1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H .

It is stored at a temperature of 4 degrees Celsius . The compound’s InChI key is REKZBQHRHZATLM-UHFFFAOYSA-N .

Scientific Research Applications

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been used in the treatment of various disorders in the human body .

Indole is also a signaling molecule produced both by bacteria and plants. It has value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . For example, TnaA was used to cleave 6-bromo-l-Trp into 6-bromoindole and a flavin-containing monooxygenase FMO from M. aminisulfidivorans was used to produce 6-bromoindoxyl from which 6,6′-dibromoindigo was formed via an auto-oxidation reaction .

  • Antiviral Activity : 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Multicomponent Reactions : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

  • Synthesis of Active Molecules : 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They have been used in the synthesis of various heterocyclic derivatives .

  • Antibacterial Activity : Some indole derivatives have shown potential as antibacterial agents. For example, it has been suggested that novel anti-biofilm strategies are needed in industries such as breweries, where cleaning and disinfection protocols are not always able to remove biofilm microbes .

  • Inhibitors of HIV-1 : Fluorinated indole derivatives are inhibitors of HIV-1 . They have been found to be effective in preventing the replication of the HIV-1 virus .

  • CB2 Cannabinoid Receptor Ligands : Some fluorinated indole derivatives are CB2 cannabinoid receptor ligands found in the central nervous system . These ligands have potential therapeutic applications in treating various neurological disorders .

  • Preventing Thrombus : Certain fluorinated indole derivatives act as inhibitors of factor Xa, which is involved in blood clotting . By inhibiting this factor, these compounds can help prevent the formation of thrombus, or blood clots .

  • Inhibitors of Hepatitis C Virus (HCV) RNA Replication : Some fluorinated azaindoles, for example, fluorinated pyrrolopyrimidines are inhibitors of hepatitis C virus (HCV) RNA replication . These compounds can potentially be used in the treatment of Hepatitis C .

  • Potential Antiobesity Agents : Certain fluorinated indole derivatives are Y5 antagonists which are potential antiobesity agents . These compounds could potentially be used in the treatment of obesity .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 7-bromo-6-fluoro-1H-indole are not provided in the search results, it’s clear that indole derivatives have diverse biological activities and immense potential for further exploration . They are used in the synthesis of various pharmaceuticals and have shown a broad spectrum of biological activities, making them valuable for advancing various scientific fields.

properties

IUPAC Name

7-bromo-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKZBQHRHZATLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650479
Record name 7-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-6-fluoro-1H-indole

CAS RN

1000339-62-7
Record name 7-Bromo-6-fluoro-1H-indole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-6-fluoro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-6-fluoro-1H-indole
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-fluoro-1-nitrobenzene (13 g) in anhydrous THF (80 mL) was added 1 M vinylmagnesium bromide in THF (178 mL) dropwise at −78° C. slowly. Then the mixture was allowed to warm to RT and stirred for 2 hours. TLC indicated the reaction was complete. The reaction mixture was poured into saturated NH4Cl solution, the organic phase was separated by extraction with EtOAc (3×200 mL). Purification by column chromatography afforded of 7-bromo-6-fluoro-1H-indole (D140) (3 g) as a brown oil.
Quantity
13 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
80 mL
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solvent
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Quantity
178 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Joule - Fused five-membered hetarenes with one …, 2001 - thieme-connect.com
The word indole is derived from the word India: indigo (3), the blue dye, was first exported from India to Europe in the 16th century. Indoles are generally crystalline colorless solids, the …
Number of citations: 111 www.thieme-connect.com

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